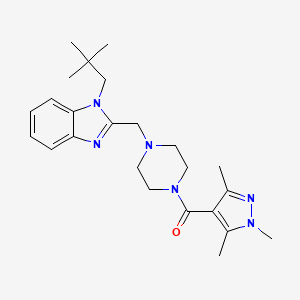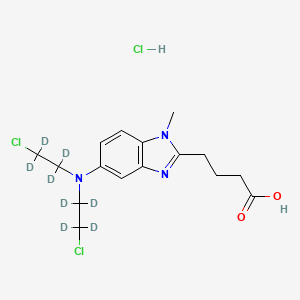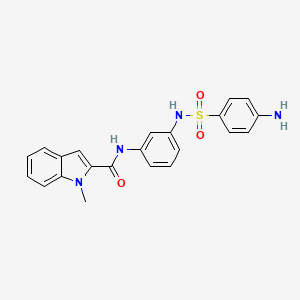
Phgdh-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phgdh-IN-2 is a small molecule inhibitor targeting 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a crucial role in the serine biosynthesis pathway. PHGDH is responsible for the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a key step in the production of serine. Elevated activity of PHGDH has been observed in various cancer cells, making it a significant target for cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phgdh-IN-2 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Phgdh-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Phgdh-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of serine biosynthesis in cellular processes.
Medicine: Investigated for its potential in cancer treatment by inhibiting PHGDH activity, thereby reducing serine production and affecting cancer cell proliferation.
Mécanisme D'action
Phgdh-IN-2 exerts its effects by binding to the active site of PHGDH, inhibiting its enzymatic activity. This inhibition disrupts the serine biosynthesis pathway, leading to reduced levels of serine and its downstream metabolites. The molecular targets and pathways involved include the serine synthesis pathway, one-carbon metabolism, and related cellular processes .
Comparaison Avec Des Composés Similaires
Phgdh-IN-2 is compared with other PHGDH inhibitors such as oridonin and other covalent inhibitors. While these compounds share a common target, this compound is unique in its binding affinity and specificity for PHGDH. Similar compounds include:
Oridonin: A natural product inhibitor with a different binding site on PHGDH.
Covalent Inhibitors: Compounds that form covalent bonds with PHGDH, leading to irreversible inhibition
This compound stands out due to its potent inhibitory effects and potential therapeutic applications in cancer treatment.
Propriétés
Formule moléculaire |
C22H20N4O3S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[3-[(4-aminophenyl)sulfonylamino]phenyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-26-20-8-3-2-5-15(20)13-21(26)22(27)24-17-6-4-7-18(14-17)25-30(28,29)19-11-9-16(23)10-12-19/h2-14,25H,23H2,1H3,(H,24,27) |
Clé InChI |
WKJRUZSZIGPOBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
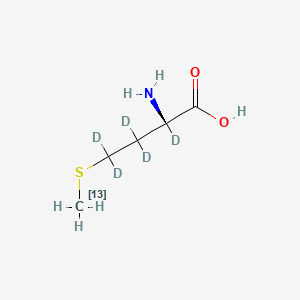
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
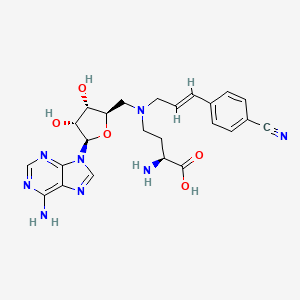
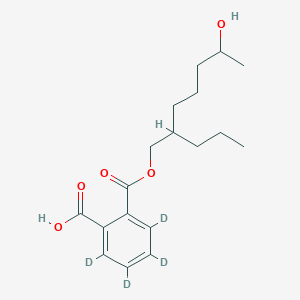

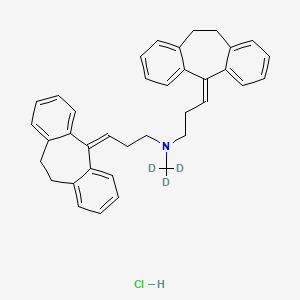
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
